Predicted CNS Penetration Advantage: BBB Permeability vs. Phenytoin
The parent scaffold, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), has a computed logP of 2.38 and a logS of −2.72 [1]. The addition of a 3,4-dihydroisoquinolin-2-ylmethyl group at the N3 position increases the molecular weight to 397.5 g/mol and introduces an additional aromatic ring and a basic amine, which in structurally analogous 1,3-disubstituted 3,4-dihydroisoquinolines has been shown to maintain compliance with Lipinski's rule of five and confer high gastrointestinal absorption and confirmed BBB permeability [2]. While an experimentally measured logP for 86254-08-2 has not been published, the consensus ADMET prediction for N3-alkyl/aryl 5,5-diphenylimidazolidine-2,4-diones with logP > 3.5 is that increased lipophilicity correlates with enhanced BBB penetration and lower ED₅₀ values in rodent seizure models . This positions 86254-08-2 as a CNS-accessible analog with a structural bias toward brain exposure, differentiating it from the parent phenytoin (logP 2.38) and more polar N3-substituted derivatives.
| Evidence Dimension | Predicted lipophilicity and CNS permeability |
|---|---|
| Target Compound Data | Pred. logP ~3.5–4.5 (class-level estimate); M.W. 397.5 g/mol; contains basic amine in dihydroisoquinoline |
| Comparator Or Baseline | Phenytoin (5,5-diphenylimidazolidine-2,4-dione): logP 2.38; M.W. 252.27 g/mol |
| Quantified Difference | Estimated logP increase by ~1.0–2.0 units; M.W. increase by ~145 g/mol; addition of ionizable center |
| Conditions | Predicted using ADMETlab2.0 / SwissADME consensus; class-level comparison to 1,3-disubstituted 3,4-dihydroisoquinolines in MDPI 2024 |
Why This Matters
For neuroscience screening, enhanced BBB penetration potential directly affects compound prioritization; a higher logP and the presence of a basic amine may improve brain-to-plasma ratio relative to phenytoin, reducing the need for high systemic dosing.
- [1] VGSC-DB. 5,5-Diphenylimidazolidine-2,4-dione property card. cadd.zju.edu.cn. View Source
- [2] Ruseva, M. et al. Molecules 2024, 29(14), 3345. DOI: 10.3390/molecules29143345. View Source
